Propan-2-yl 4-methylideneoxolane-2-carboxylate
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Overview
Description
Propan-2-yl 4-methylideneoxolane-2-carboxylate is an organic compound with a unique structure that includes a five-membered oxolane ring and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-methylideneoxolane-2-carboxylate typically involves the esterification of 4-methylene-2-oxolanecarboxylic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-methylideneoxolane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 4-methylene-2-oxolanecarboxylic acid.
Reduction: Propan-2-yl 4-methylideneoxolane-2-carbinol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 4-methylideneoxolane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-methylideneoxolane-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and other proteins. The oxolane ring structure may also play a role in its biological activity by facilitating binding to specific receptors .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-methylbenzenesulfonate: Similar ester structure but with a sulfonate group instead of a carboxylate.
1-Phenyl(1-thiophen-2-yl)-4-(diphenylphosphoryl)butane-1,3-diones: Contains a similar oxolane ring but with different substituents
Uniqueness
Propan-2-yl 4-methylideneoxolane-2-carboxylate is unique due to its combination of an oxolane ring and a carboxylate ester group.
Properties
Molecular Formula |
C9H14O3 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
propan-2-yl 4-methylideneoxolane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-6(2)12-9(10)8-4-7(3)5-11-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
MOOUREDTDLAORU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1CC(=C)CO1 |
Origin of Product |
United States |
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